molecular formula C19H29N3O2 B2941781 1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034480-53-8

1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2941781
CAS RN: 2034480-53-8
M. Wt: 331.46
InChI Key: WJJXJPLGTFBOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties for enhanced interaction with enzyme hydrophobic binding sites, suggesting potential applications in designing inhibitors for acetylcholinesterase with variations in structural flexibility (Vidaluc et al., 1995).

Anticancer Activity

Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells. The study highlights the potential of such compounds in developing anticancer agents, indicating a direction for research into similar urea derivatives for therapeutic applications (Gaudreault et al., 1988).

Antimicrobial and Cytotoxicity Assessment

Shankar et al. (2017) explored the synthesis of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, evaluating their anti-microbial activity and cytotoxicity. This study suggests the utility of urea derivatives in combating microbial infections and their potential in cancer treatment, offering insight into the multifaceted applications of urea compounds in medical science (Shankar et al., 2017).

Chemical Structure and Solubility Enhancement

Butov et al. (2017) reported on the synthesis of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas as efficient inhibitors of epoxide hydrolase, characterizing them by reduced melting points and increased solubility. This research provides valuable insights into the modification of chemical structures for improved pharmaceutical properties, relevant to the development of soluble and potent inhibitors (Butov et al., 2017).

Conformational Studies and Molecular Interaction

Corbin et al. (2001) conducted synthesis and conformational studies of heterocyclic ureas, analyzing their unfolding to form hydrogen-bonded complexes. This research underlines the importance of understanding the conformational behavior of urea derivatives for their application in molecular recognition and self-assembly processes, relevant for nanotechnology and material science applications (Corbin et al., 2001).

properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXJPLGTFBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.